2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c8-2-1-7(15)13-12-6(9)3-14-5-10-4-11-14/h4-5H,1,3H2,(H2,9,12)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMEOYACOKLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=NNC(=O)CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C/C(=N/NC(=O)CC#N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide typically involves the reaction of hydrazine derivatives with cyanoacetyl compounds. One common method includes the reaction of 2-cyanoacetohydrazide with 1H-1,2,4-triazole-1-ethanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Chemical Reactions Analysis
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and proteins.
Medicine: Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development
Mechanism of Action
The mechanism of action of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring plays a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Moieties
Table 1: Key Analogues and Their Properties
Key Observations :
- Triazole Substitution : The position (1,2,3- vs. 1,2,4-triazole) and substituents (e.g., benzyl, halogenated groups) significantly influence biological activity. For example, chlorobenzyl derivatives (e.g., 9e) show enhanced α-glucosidase inhibition compared to methylbenzyl analogues .
- Spectral Trends: All compounds exhibit characteristic IR peaks for cyano (2250 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups, confirming structural integrity .
Functional Analogues with Hydrazide Backbones
Table 2: Comparison of Hydrazide Derivatives
Key Observations :
- Bioactivity : Coumarin-hydrazide hybrids (e.g., compound 12) demonstrate marked anticancer activity, likely due to intercalation with DNA .
- Substituent Impact : Hydroxynaphthylidene groups (e.g., compound 14) enhance antifungal activity, while triazole-linked phenylacetamides (e.g., compound 10) remain underexplored .
Biological Activity
2-Cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 202003-10-9 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Gene Expression Modulation : It impacts gene expression by interacting with transcription factors and altering their activity.
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
Anticancer Activity
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance:
- Case Study 1 : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells at concentrations above 10 µM.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Case Study 2 : A study tested the efficacy of the compound against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
Biochemical Pathways
The interaction of this compound with cellular pathways is complex. Key pathways affected include:
- Apoptosis Pathway : The compound activates caspases leading to programmed cell death.
- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly the G1/S transition.
Dosage Effects
The biological effects of this compound vary significantly with dosage:
| Dosage (µM) | Cell Line | % Cell Viability |
|---|---|---|
| 0 | MCF-7 | 100 |
| 10 | MCF-7 | 75 |
| 50 | MCF-7 | 30 |
| 100 | MCF-7 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
